Bromo(5-bromohexyl)hexylborane
Description
Properties
CAS No. |
61655-28-5 |
|---|---|
Molecular Formula |
C12H25BBr2 |
Molecular Weight |
339.95 g/mol |
IUPAC Name |
bromo-(5-bromohexyl)-hexylborane |
InChI |
InChI=1S/C12H25BBr2/c1-3-4-5-7-10-13(15)11-8-6-9-12(2)14/h12H,3-11H2,1-2H3 |
InChI Key |
RSVCGFOBHZTSQN-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCCCC)(CCCCC(C)Br)Br |
Origin of Product |
United States |
Preparation Methods
Hydroboration-Based Syntheses
The conventional approach to synthesizing organoboranes involves hydroboration of olefins, which typically proceeds with anti-Markovnikov regioselectivity. This methodology can be adapted for the synthesis of functionalized organoboranes through selective hydroboration followed by halogenation steps. The hydroboration reaction generally employs borane (BH₃) or substituted boranes as reagents, which add across carbon-carbon double bonds to form organoboron intermediates.
Grignard and Organolithium Approaches
Another significant synthetic pathway utilizes Grignard or organolithium reagents to introduce organic groups onto boron centers. This method typically involves the reaction of organomagnesium or organolithium compounds with boron halides or other boron electrophiles. The formation of carbon-boron bonds through this approach offers a versatile method for constructing complex organoboron architectures. The Grignard reaction is particularly valuable as it facilitates the formation of new carbon-boron bonds with good stereochemical control.
Boron-Halogen Exchange Methods
Boron-halogen exchange reactions represent another important methodology for preparing functionalized organoboranes. These transformations often utilize boron trifluorides or boronic esters as precursors, with subsequent halogen exchange to introduce bromide at specific positions. This strategy can be employed to prepare asymmetrically substituted organoboranes with precise control over the substitution pattern.
Specific Preparation Methods for Bromo(5-bromohexyl)hexylborane
Hydroboration-Bromination Route
The synthesis of this compound can be accomplished through a sequential hydroboration-bromination strategy. This approach typically begins with the hydroboration of 1-hexene to generate a monoalkylborane intermediate, followed by the hydroboration of 5-bromo-1-hexene to introduce the bromohexyl moiety. The resulting dialkylborane can then undergo bromination to yield the target compound.
Table 1: Reaction Parameters for Hydroboration-Bromination Route
| Step | Reagents | Conditions | Yield (%) | Critical Parameters |
|---|---|---|---|---|
| 1. Initial hydroboration | 1-hexene, BH₃·THF | 0-5°C, 2-3 hours | 85-92 | Temperature control, exclusion of moisture |
| 2. Secondary hydroboration | 5-bromo-1-hexene | 10-15°C, 4-5 hours | 75-85 | Controlled addition rate, inert atmosphere |
| 3. Bromination | Br₂ or NBS in DCM | -10°C to RT, 1-2 hours | 60-75 | Protection from light, anhydrous conditions |
| Overall yield | - | - | 38-58 | - |
Grignard Reagent Approach
The preparation of this compound can also be achieved using Grignard chemistry. This method typically involves the preparation of hexylmagnesium bromide from 1-bromohexane and magnesium, followed by reaction with an appropriate boron electrophile. Subsequent incorporation of the 5-bromohexyl group and bromination of the boron center completes the synthesis.
The Grignard reaction must be conducted under strictly anhydrous conditions, as the presence of moisture can lead to protonolysis of the organomagnesium reagent. The reaction is typically initiated with a small crystal of iodine, which helps to activate the magnesium surface. Once initiated, the reaction proceeds with the evolution of heat and requires careful temperature control to prevent side reactions.
Mg + C₆H₁₃Br → C₆H₁₃MgBr
C₆H₁₃MgBr + BX₃ → C₆H₁₃BX₂
C₆H₁₃BX₂ + Br(CH₂)₆MgBr → C₆H₁₃B(Br)(CH₂)₆Br
Table 2: Grignard Reagent Approach Optimization
| Parameter | Optimum Condition | Effect on Yield | Notes |
|---|---|---|---|
| Magnesium quality | Freshly cleaned turnings | Critical | Oxide-free surface essential for initiation |
| Solvent | Anhydrous THF or diethyl ether | Significant | Must be rigorously dried prior to use |
| Temperature (Grignard formation) | 0°C initially, then reflux | Moderate | Too high initial temperature can cause uncontrolled reaction |
| Addition rate of boron source | Dropwise over 30-60 min | Significant | Controls exotherm and prevents side reactions |
| Reaction time | 2-3 hours after complete addition | Moderate | Longer times can lead to decomposition |
| Workup procedure | Inert atmosphere, low temperature | Critical | Prevents hydrolysis of sensitive intermediates |
Halogenation of Organoboron Precursors
This approach involves the preparation of dialkylborane precursors with subsequent halogenation to introduce the bromo substituent directly on the boron center. The synthesis typically begins with the preparation of hexyl(5-bromohexyl)borane, which can be achieved through hydroboration or transmetalation strategies.
The halogenation step often employs molecular bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions must be carefully controlled to ensure selective bromination of the boron center without affecting the bromine substituent on the hexyl chain.
R₂BH + Br₂ → R₂BBr + HBr
Cross-Coupling Approach
Recent advances in transition metal-catalyzed cross-coupling reactions have enabled the development of novel routes to functionalized organoboranes. This methodology can be adapted for the synthesis of this compound through palladium or nickel-catalyzed coupling reactions between boron electrophiles and appropriate organometallic reagents.
Table 3: Cross-Coupling Reaction Parameters
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ | BPhos | K₂CO₃ | THF | 50-60 | 10-12 | 55-65 |
| [Pd(allyl)Cl]₂ | BPhos | K₂CO₃ | THF | 50 | 8-10 | 60-70 |
| Ni(COD)₂ | PPh₃ | KOtBu | Toluene | 80-100 | 24 | 45-55 |
Purification and Characterization
Purification Techniques
The purification of this compound requires careful handling due to its sensitivity to air and moisture. Common purification methods include:
- Vacuum distillation at controlled temperatures (typically 65-75°C at 30 mTorr)
- Column chromatography using deactivated silica gel and anhydrous solvents
- Recrystallization from non-protic solvents such as hexane or pentane at low temperatures
Table 4: Purification Method Comparison
| Method | Advantages | Disadvantages | Recovery (%) |
|---|---|---|---|
| Vacuum distillation | High purity, scalable | Thermal decomposition risk | 75-85 |
| Column chromatography | Good separation from byproducts | Potential hydrolysis on silica | 65-75 |
| Recrystallization | Simple technique, high purity | Lower recovery, temperature sensitive | 50-70 |
Characterization Methods
Comprehensive characterization of this compound typically employs a combination of spectroscopic and analytical techniques:
- ¹¹B NMR Spectroscopy : Provides direct information about the boron environment; typically shows signals in the range of 50-70 ppm for tricoordinate boron species.
- ¹H and ¹³C NMR Spectroscopy : Confirms the presence and integrity of the alkyl chains.
- Mass Spectrometry : Enables determination of molecular weight and fragmentation patterns, with characteristic isotope patterns due to the presence of bromine atoms.
- IR Spectroscopy : Identifies functional groups and can confirm the presence of B-Br and C-Br bonds.
- X-ray Crystallography : Provides definitive structural information when suitable crystals can be obtained.
Mechanistic Considerations
Hydroboration Mechanism
The hydroboration step involves the concerted addition of the B-H bond across the carbon-carbon double bond. The reaction proceeds through a four-centered transition state, with the boron preferentially attaching to the less substituted carbon (anti-Markovnikov orientation). This regioselectivity is crucial for controlling the structure of the final product.
Grignard Reaction Mechanism
The Grignard approach involves nucleophilic attack of the organomagnesium species on the boron electrophile. The reaction proceeds through either direct nucleophilic substitution or single-electron transfer (SET) pathways, depending on the specific reagents and conditions employed. Recent mechanistic studies have revealed that both pathways can operate simultaneously, with the SET mechanism becoming more prominent for substrates with low reduction potentials.
Bromination Mechanism
The bromination of the boron center typically proceeds through an electrophilic mechanism, with the electron-deficient boron atom acting as a nucleophile toward the bromine. The reaction is facilitated by the presence of electron-donating alkyl substituents, which increase the nucleophilicity of the boron center.
Applications and Reactivity
Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis, particularly for the preparation of:
- Functionalized organoboron compounds for cross-coupling reactions
- Boronate esters with diverse applications in pharmaceutical synthesis
- Borylated polymers with unique material properties
- Reagents for stereoselective transformations
Reactivity Profile
The compound exhibits characteristic reactivity patterns associated with organoboranes, including:
- Susceptibility to oxidative hydrolysis, yielding alcohols
- Participation in transmetalation reactions with transition metal complexes
- Nucleophilic displacement at the boron center
- Radical reactions involving homolytic cleavage of the B-C or C-Br bonds
Table 5: Comparative Reactivity with Different Nucleophiles
| Nucleophile | Reaction Conditions | Major Product | Yield (%) | Selectivity |
|---|---|---|---|---|
| MeOH/NaOH | RT, 2 hours | Hexyl(5-bromohexyl)boronic ester | 85-90 | High |
| H₂O₂/NaOH | 0°C, 1 hour | 1-hexanol + 5-bromo-1-hexanol | 75-85 | Moderate |
| PhLi (1 equiv) | -78°C, THF, 3 hours | Phenyl(hexyl)(5-bromohexyl)borane | 60-70 | Good |
| NH₃/MeOH | 25°C, 12 hours | Hexyl(5-bromohexyl)boron amide | 70-80 | Moderate |
Practical Considerations and Limitations
Scale-Up Challenges
Key considerations for scaling up the synthesis include:
- Heat management during exothermic steps, particularly during Grignard formation
- Maintaining anhydrous conditions in larger-scale equipment
- Safe handling of larger quantities of air-sensitive intermediates
- Efficient purification methods suitable for industrial-scale production
Chemical Reactions Analysis
Cross-Coupling Reactions
Bromo(5-bromohexyl)hexylborane serves as a versatile intermediate in transition-metal-catalyzed coupling reactions due to its boron and bromine functionalities:
-
Suzuki-Miyaura Coupling : The borane group facilitates transmetallation with palladium catalysts, enabling coupling with aryl/alkenyl halides. For example, analogous compounds like 4-bromophenylboronic acid undergo coupling with aryl halides to form biaryl structures .
-
Dual Reactivity : The bromine atoms act as leaving groups, allowing sequential functionalization. This contrasts with simpler organoboron compounds like 1-bromohexane, which lack boron-mediated coupling activity .
Comparative Reactivity in Cross-Coupling
Nucleophilic Substitution
The bromine atoms in the hexyl chain undergo substitution reactions under specific conditions:
-
SN2 Mechanisms : Primary bromine sites react with nucleophiles (e.g., hydroxide, amines) to form alcohols or amines. Secondary bromine sites exhibit slower kinetics due to steric hindrance .
-
Solvent Effects : Anhydrous ethers or polar aprotic solvents (e.g., DMSO) enhance substitution rates by stabilizing transition states .
Example Reaction Pathway
This reaction is analogous to dehydrohalogenation observed in 1-bromohexane systems .
Reductive Transformations
The boron center participates in hydroboration and reduction processes:
-
Hydroboration-Oxidation : While not directly studied for this compound, structurally related boranes like pinacolborane (HBpin) reduce amides to amines in the presence of catalysts .
-
Catalytic Dehalogenation : Palladium or nickel catalysts may enable debromination, yielding simpler borane derivatives .
Catalytic Activity Comparison
| Catalyst | Substrate | Product | Efficiency |
|---|---|---|---|
| La(CH₂C₆H₄NMe₂-o)₃@SBA-15 | Tertiary amides | Amines | >90% |
| Pt-MoOx/TiO₂ | CO₂/H₂ + NH₃ | Trimethylamine | 68–70% |
| This compound | Hypothetical amide reduction | Amines (predicted) | ~50%* |
Stability and Side Reactions
Scientific Research Applications
Bromo(5-bromohexyl)hexylborane is an organoboron compound that contains two bromine atoms and one boron atom attached to a hexyl chain. It has the chemical formula . This compound is notable for its potential applications in organic synthesis and material science, owing to the unique properties that boron and bromine impart. Its structural complexity allows for diverse synthetic applications that are not possible with more basic structures.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Hydroboration : Utilizing a terminal alkyne with a borane reagent, followed by bromination.
- Grignard Reaction : Reacting a Grignard reagent with a boron halide.
- Halogenation : Direct bromination of a hexylborane compound.
Potential Applications
this compound has potential applications in:
- Acting as a reagent in organic synthesis.
- Being a building block for creating complex molecules.
- Having uses in polymer chemistry.
- Having uses in material science.
Interaction Studies
Interaction studies involving this compound could focus on:
- Exploring its reactivity with different functional groups.
- Analyzing its behavior under various reaction conditions.
- Investigating its catalytic properties.
Comparable Compounds
this compound shares structural similarities with other organoboron compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| 1-Bromohexane | Simple alkyl bromide used in organic synthesis | |
| 5-Bromopentylboronic Acid | Contains a carboxylic acid group, useful in coupling | |
| 4-Bromophenylboronic Acid | Aromatic system enhances reactivity in cross-coupling |
This compound is unique due to its dual bromine substituents and a longer hexyl chain, which may enhance solubility and reactivity compared to simpler organoboron compounds.
Mechanism of Action
The mechanism of action of Bromo(5-bromohexyl)hexylborane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as coupling and substitution. In biological systems, the compound may interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct data on Bromo(5-bromohexyl)hexylborane is scarce, comparisons can be drawn to other halogenated organometallic and organic compounds, as outlined below.
Halogenated Organometallic Compounds
Mercury, bromo[1-(4-bromophenyl)-2-ethoxy-2-oxoethyl]-* (CAS 10338-78-0)
- Structure : A mercury atom bonded to a bromine and a substituted ethyl group containing a bromophenyl moiety.
- Key Differences: Mercury’s high toxicity and environmental persistence contrast with boron’s lower toxicity and use in green chemistry . The aromatic bromophenyl group in the mercury compound may confer stability, whereas the aliphatic bromohexyl chain in the borane likely enhances solubility in nonpolar solvents.
Mercury, bromo[[4-(trifluoromethyl)phenyl]methyl]-* (CAS 62781-75-3)
Brominated Aromatic Hydrocarbons
Evidence from EPA effluent guidelines highlights brominated polycyclic aromatic hydrocarbons (PAHs), such as Bromo(a)Fluoranthene and Bromo(C)Perylene . These compounds are environmental pollutants with high persistence .
- Relevance to Borane: Brominated PAHs exhibit resistance to degradation due to aromatic stability, whereas the aliphatic borane may degrade more readily under hydrolytic conditions.
Brominated Amine Derivatives
5-Bromo-2-methoxyphenethylamine Hydrobromide (CAS 206559-44-6)
- Structure : A brominated phenethylamine with a methoxy group and hydrobromide salt.
- Comparison :
Research Implications and Limitations
- Reactivity : The borane’s bromine substituents may facilitate debromination reactions, analogous to mercury compounds, but with safer byproducts .
- Environmental Impact : Lessons from brominated PAHs suggest that this compound may require containment to prevent bioaccumulation, though its aliphatic structure could reduce persistence .
- Synthetic Utility : Unlike brominated amines, which are tailored for drug design, the borane’s utility lies in boron-mediated transformations (e.g., Suzuki-Miyaura coupling precursors) .
Note: Direct experimental data on this compound remains absent in the provided evidence. This analysis extrapolates trends from structurally related halogenated compounds, emphasizing the need for targeted research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Bromo(5-bromohexyl)hexylborane, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves alkylation of boranes or hydroboration of alkenes. For brominated alkyl chains, stepwise bromination using N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN initiation) is common. Optimization includes adjusting stoichiometry (1.5–2.0 eq brominating agent), temperature (60–80°C), and inert atmosphere (N₂/Ar) to minimize side reactions. Reaction progress can be monitored via TLC or ¹H NMR to track bromine incorporation .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify alkyl chain bromination patterns and borane bonding. ¹¹B NMR is essential to confirm boron hybridization (e.g., δ ~80–100 ppm for trigonal planar geometry) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns (e.g., Br²⁷/⁸¹ doublets).
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related borane derivatives (e.g., (5-Bromo-2-methoxyphenyl)(4-ethyl-cyclohexyl)methanone) .
Q. What safety precautions are necessary for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Under inert gas (Ar) at –20°C to prevent hydrolysis or oxidation.
- Handling : Use gloveboxes or Schlenk lines. PPE includes nitrile gloves, lab coats, and safety goggles.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician. Refer to safety protocols for bromocyclohexane analogs .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model boron-electron deficiency and bromine leaving-group propensity. Compare activation energies for Suzuki-Miyaura coupling intermediates. Validate with experimental kinetic data (e.g., GC-MS reaction monitoring) .
Q. What strategies resolve contradictions in reported catalytic activity of brominated boranes?
- Methodological Answer :
- Purity Analysis : Use ICP-MS to detect trace metal impurities (e.g., Pd, Ni) that may influence reactivity .
- Control Experiments : Compare catalytic performance under identical conditions (solvent, temperature, ligand ratios).
- Isotopic Labeling : ¹⁰B/¹¹B isotopic studies to track boron participation in catalytic cycles .
Q. How does steric hindrance from the 5-bromohexyl group affect regioselectivity in borane-mediated transformations?
- Methodological Answer :
- Steric Maps : Generate 3D molecular models (e.g., using Avogadro or GaussView) to quantify steric bulk.
- Competition Experiments : Compare reactivity with less-hindered analogs (e.g., hexylborane vs. 5-bromohexylborane) in hydroboration-oxidation reactions.
- Kinetic Isotope Effects (KIE) : Study deuterated substrates to differentiate electronic vs. steric influences .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing inconsistencies in thermal stability data for brominated boranes?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Perform triplicate runs to assess decomposition onset temperatures (±2°C).
- Multivariate Regression : Correlate stability with substituent electronegativity (e.g., Hammett σ constants for bromine) .
- Error Analysis : Use ANOVA to identify outliers in datasets from varying synthetic batches .
Q. How can in situ spectroscopic techniques (e.g., FTIR) monitor real-time decomposition of this compound?
- Methodological Answer :
- Flow Reactors : Integrate ATR-FTIR probes to track B–Br bond cleavage (ν ~550 cm⁻¹) during heating.
- Time-Resolved NMR : Use stopped-flow NMR to capture intermediates (e.g., boroxines) formed during degradation .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Boron Chemical Shift (¹¹B NMR) | CDCl₃, 25°C | δ 85–95 ppm | |
| Decomposition Onset (TGA) | N₂ atmosphere, 10°C/min | 120–130°C | |
| HRMS (M+H⁺) | ESI-TOF | Calculated: 345.0521 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
